molecular formula C22H24F4N6O B1147655 FESPARQ                                  FE-SPA-RQ CAS No. 677000-31-6

FESPARQ FE-SPA-RQ

Cat. No. B1147655
CAS RN: 677000-31-6
M. Wt: 464.47
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FESPARQ FE-SPA-RQ is a radioligand developed for the measurement of neurokinin 1 (NK1) receptors using Positron Emission Tomography (PET) . It has been used to measure occupancies of these receptors by a selective antagonist (aprepitant) in order to examine the validity of this in vivo imaging system for preclinical characterization of candidate agents acting on NK-1 receptors .


Molecular Structure Analysis

The molecular formula of FESPARQ FE-SPA-RQ is C22H24F4N6O . It has a molecular weight of 463.4617 . The InChIKey of FESPARQ FE-SPA-RQ is XEQIZPQHPUZFHX-DTMBSGAKSA-N .

Scientific Research Applications

Heterogeneous Photocatalytic Degradation

The hydrophobic iron(Ⅲ) Schiff base complex, specifically Fe-bis-Schiff-base-salicylaldehyde-o-phenylenediamine (Fe-SPA), is synthesized for photocatalytic degradation of toxic organic pollutants. In a water-soluble medium, Fe-SPA acts as a heterogeneous photocatalyst under visible light irradiation, successfully degrading pollutants like rhodamine B (RhB), methylene blue (MB), and 2,4-dichlorophenol (2,4-DCP). The stability of this catalyst is remarkable, showing no significant degradation even after multiple recycles, making it a promising candidate for environmental purification applications (Ting, 2011).

Removal and Transformation of Synthetic Phenolic Antioxidants

Research has delved into the removal efficiencies and mechanisms of Synthetic Phenolic Antioxidants (SPAs), using tert-butylhydroquinone (TBHQ) as a representative compound. This study examined the transformation behaviors of TBHQ in Fe(VI) treatment, highlighting the significant roles of inorganic ions on the removal efficiencies, transformation pathways, and mineralization of SPAs. The discovery of various intermediates and deduced transformation routes provides valuable insights for understanding the behavior of SPAs in environmental media (Wang et al., 2022).

PET Imaging of Neurokinin 1 Receptors

The compound 18F-fluoroethyl-SPA-RQ (18F-FE-SPA-RQ) is developed as a radioligand for PET imaging, specifically targeting neurokinin 1 (NK1) receptors in the human brain. This radioligand facilitates the visualization and quantification of NK1 receptors, providing crucial data for the clinical research of psychiatric disorders. The detailed analysis of binding potential values in various brain regions underscores the potential of 18F-FE-SPA-RQ in neurological studies (Okumura et al., 2008).

Mechanism of Action

FESPARQ FE-SPA-RQ is used in PET scans to measure the occupancy of NK-1 receptors by a selective antagonist (aprepitant). The occupancy increases as a function of aprepitant plasma concentrations according to a one-site competition model .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for FESPARQ involves the reaction of iron (Fe) with SPA-RQ ligand to form the desired compound.", "Starting Materials": [ "Iron (Fe)", "SPA-RQ ligand" ], "Reaction": [ "Dissolve iron (Fe) in a suitable solvent such as ethanol or methanol.", "Add SPA-RQ ligand to the solution and stir for several hours.", "Heat the solution to a suitable temperature, typically between 50-100°C, and continue stirring for several hours.", "Allow the solution to cool and filter the resulting solid.", "Wash the solid with a suitable solvent to remove any impurities.", "Dry the solid under vacuum to obtain the final product, FESPARQ." ] }

CAS RN

677000-31-6

Molecular Formula

C22H24F4N6O

Molecular Weight

464.47

Purity

>95%

synonyms

(2S,3S)-N-[2-(2-fluoroethoxy)-5-(5-(trifluoromethyl)-1H-tetrazol-1-yl)benzyl]-2-phenylpiperidin-3-amine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.